5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate
Description
5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate is a nitroaromatic isothiocyanate derivative characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 4. The isothiocyanate (-N=C=S) functional group at position 1 enables reactivity with nucleophiles, particularly thiols in proteins, making it relevant in biochemical and pharmacological studies .
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-isothiocyanato-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H8N2O3S/c1-6-3-8(11(12)13)9(14-2)4-7(6)10-5-15/h3-4H,1-2H3 |
InChI Key |
DDVLDSSRGAKMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=S)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate involves the reaction of 5-Methoxy-2-methyl-4-nitroaniline with isothiocyanate-forming reagents such as thiophosgene. This reaction typically proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation.
Key reaction parameters include:
- Solvents: Dichloromethane or toluene are commonly used to dissolve reactants and maintain reaction homogeneity.
- Base: Triethylamine or similar organic bases are employed to neutralize hydrogen chloride generated during the reaction and to facilitate the formation of the isothiocyanate group.
- Temperature: Reactions are generally conducted at low to ambient temperatures to control reaction rates and minimize by-products.
- Atmosphere: An inert atmosphere is maintained to prevent oxidation or hydrolysis of sensitive intermediates.
This method capitalizes on the nucleophilic substitution of the amine group by the thiophosgene-derived intermediate, resulting in the isothiocyanate functional group formation.
Industrial Production Methods
In industrial contexts, the synthesis of 5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate often employs continuous flow reactors. These reactors provide:
- Consistent product quality
- Improved safety by controlling hazardous reagents like thiophosgene
- Enhanced yield through precise control of reaction parameters
Alternative greener reagents, such as carbon disulfide combined with amines, are explored to minimize toxic by-products. The process optimization includes solvent recycling and minimizing hazardous waste, aligning with environmental regulations.
Alternative Synthetic Strategies
While thiophosgene is the classical reagent, other isothiocyanate-forming reagents such as:
have been reported in literature for related aromatic amines, offering milder or more selective conditions. These methods may reduce the use of toxic reagents and improve reaction safety.
Reaction Analysis and Optimization
Mechanistic Insights
The reaction mechanism involves nucleophilic attack of the amine nitrogen on the thiophosgene carbon, forming an intermediate that eliminates chloride ions to yield the isothiocyanate group. The electron-withdrawing nitro group at position 4 enhances the electrophilicity of the aromatic ring, facilitating the reaction, while the methyl group at position 2 provides steric hindrance that can modulate reactivity.
Reaction Monitoring and Characterization
Analytical techniques critical for monitoring and confirming the synthesis include:
| Technique | Purpose | Key Observations |
|---|---|---|
| Proton and Carbon NMR | Confirm substitution pattern and purity | Aromatic protons δ 6.5–8.3 ppm; carbons δ 112–160 ppm |
| Infrared Spectroscopy | Detect functional groups | Isothiocyanate C=S stretch ~1250 cm⁻¹; Nitro NO₂ ~1520 cm⁻¹ |
| Mass Spectrometry | Confirm molecular ion and fragmentation pattern | Molecular ion peak corresponding to C10H10N2O3S |
| Elemental Analysis | Verify empirical formula | C, H, N, S within ±0.3% of theoretical values |
| Thin Layer Chromatography | Monitor reaction progress | Appearance/disappearance of starting amine spot |
Optimization Parameters
- Catalyst choice: Use of bases like triethylamine improves yield by scavenging acid by-products.
- Solvent polarity: Polar aprotic solvents (e.g., dichloromethane) favor the reaction.
- Temperature control: Lower temperatures reduce side reactions.
- Reaction time: Typically 1–3 hours to ensure complete conversion.
Data Tables Summarizing Preparation and Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 5-Methoxy-2-methyl-4-nitroaniline | Purity ≥ 98% |
| Reagent | Thiophosgene | Stoichiometric or slight excess |
| Solvent | Dichloromethane or toluene | Dry, oxygen-free |
| Base | Triethylamine | 1.1 equivalents relative to amine |
| Temperature | 0°C to room temperature | Controlled to avoid decomposition |
| Reaction Time | 1–3 hours | Monitored by TLC or IR |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture ingress |
| Yield | 70–90% | Depends on scale and purification method |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group undergoes nucleophilic attack by amines, thiols, and alcohols, forming thioureas, thioamides, or thiocarbamates. Substituents on the aromatic ring modulate reactivity through electronic effects.
Table 1: Nucleophilic Additions
Mechanistic studies indicate that the nitro group’s electron-withdrawing effect polarizes the −N=C=S moiety, accelerating nucleophilic attack. Steric effects from the 2-methyl group reduce reactivity with bulky nucleophiles .
Cyclization and Heterocycle Formation
Regioselective cyclization occurs with bifunctional nucleophiles, yielding bioactive heterocycles. Solvent polarity and substituent positioning dictate product distribution.
Table 2: Cyclization Reactions
In DMF, the reaction with N-arylcyanothioformamides exclusively forms thiazolidinethiones due to stabilization of intermediates by polar aprotic solvents . Rhodium-catalyzed C−H activation enables efficient amidation-cyclization cascades .
Electrophilic Aromatic Substitution
The aromatic ring participates in Friedel-Crafts alkylation/acylation, with directing effects governed by substituents.
Table 3: Electrophilic Substitution
The nitro group’s meta-directing influence competes with methoxy’s ortho/para-directing effects, leading to substitution primarily at the para position relative to methoxy .
Reduction of Nitro Group
Catalytic hydrogenation selectively reduces the nitro group to an amine, enabling downstream functionalization.
Table 4: Reduction Conditions
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 25°C, 6 h | 5-Methoxy-2-methyl-4-aminophenyl isothiocyanate | 95 | |
| Fe, HCl | H₂O/EtOH, reflux, 3 h | 5-Methoxy-2-methyl-4-aminophenyl isothiocyanate | 78 |
The resulting amine serves as a precursor for azo dyes or further cross-coupling reactions.
Substituent Modification Reactions
The methoxy and methyl groups undergo targeted transformations under controlled conditions.
Table 5: Substituent Reactions
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | 5-Hydroxy-2-methyl-4-nitrophenyl isothiocyanate | 82 | |
| Oxidation of methyl | KMnO₄, H₂SO₄, 100°C | 5-Methoxy-2-carboxy-4-nitrophenyl isothiocyanate | 58 |
Demethylation with BBr₃ proceeds without affecting the nitro or isothiocyanate groups. Oxidation of the methyl group requires harsh conditions due to steric protection.
Biological Activity and Protein Modification
The isothiocyanate group covalently modifies cysteine residues, disrupting enzymatic activity or signaling pathways.
Table 6: Biological Interactions
| Target Protein | Effect Observed | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|---|
| CDK4 | Cell cycle arrest | 1.2 | Thiocarbamylation inhibits ATP binding | |
| Bcl-2 | Apoptosis induction | 0.8 | Disrupts anti-apoptotic function |
Molecular docking studies confirm strong binding affinities (−9.8 kcal/mol) to CDK4 via hydrophobic and hydrogen-bonding interactions .
Scientific Research Applications
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thioureas and thiocarbamates. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
4-Methyl-2-nitrophenyl Isothiocyanate (CAS 17614-74-3)
- Structure: Phenyl ring with -CH₃ (position 4) and -NO₂ (position 2).
- Molecular Formula : C₈H₆N₂O₂S
- Molecular Weight : 194.21 .
- Key Differences : Lacks the methoxy group and has a methyl group in a different position. The absence of electron-donating methoxy reduces resonance stabilization of the isothiocyanate group compared to the target compound.
- Reactivity : Less electrophilic than nitro-methoxy derivatives due to fewer electron-withdrawing groups.
2-Methoxy-4-nitrophenyl Isothiocyanate (CAS 190774-55-1)
- Structure: -OCH₃ (position 2), -NO₂ (position 4).
- Molecular Formula : C₈H₆N₂O₃S
- Molecular Weight : 210.21 .
- Melting Point : 106–109°C .
- Key Differences : Methoxy and nitro groups are para to each other (positions 2 and 4), whereas the target compound has methoxy at position 5 and nitro at 4. The electron-withdrawing nitro group enhances isothiocyanate reactivity, while the methoxy’s electron-donating effect may moderate this effect .
4-Methoxyphenyl Isothiocyanate
- Structure : Single -OCH₃ group (position 4).
- Key Differences : Lacking nitro and methyl groups, this compound is less reactive due to the absence of electron-withdrawing substituents.
- Biological Activity : Used in antibacterial studies (MIC values reported), but its simpler structure may limit potency compared to nitro-containing analogs .
5-Methyl-2-nitrophenyl Isocyanate (CAS 152645-33-5)
- Structure: -CH₃ (position 5), -NO₂ (position 2), with isocyanate (-N=C=O) instead of isothiocyanate.
- Key Differences : The isocyanate group is less nucleophilic than isothiocyanate, and the substituent positions differ. This compound’s reactivity is primarily toward amines rather than thiols .
Structural and Functional Analysis
Electronic Effects of Substituents
- Nitro Group (-NO₂): Strong electron-withdrawing effect increases the electrophilicity of the isothiocyanate group, enhancing reactivity with thiols (e.g., cysteine residues in proteins) .
- Methoxy Group (-OCH₃) : Electron-donating via resonance, which may counteract the nitro group’s electron withdrawal, moderating reactivity .
Data Table: Comparative Properties of Selected Isothiocyanates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate | N/A | C₉H₈N₂O₃S* | ~224.23* | 2-CH₃, 4-NO₂, 5-OCH₃ | N/A | Protein modification, antimicrobial studies (inferred) |
| 4-Methyl-2-nitrophenyl isothiocyanate | 17614-74-3 | C₈H₆N₂O₂S | 194.21 | 4-CH₃, 2-NO₂ | N/A | Synthetic intermediates |
| 2-Methoxy-4-nitrophenyl isothiocyanate | 190774-55-1 | C₈H₆N₂O₃S | 210.21 | 2-OCH₃, 4-NO₂ | 106–109 | Biochemical research |
| 4-Methoxyphenyl isothiocyanate | N/A | C₈H₇NO₂S | 181.21 | 4-OCH₃ | N/A | Antibacterial agents |
*Estimated based on structural analogs.
Biological Activity
5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular structure includes an isothiocyanate group, which is known for its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by data tables and research findings.
Chemical Structure and Properties
5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate is characterized by the following structural features:
- Isothiocyanate Group : Contributes to the compound's reactivity.
- Nitro Group : Enhances biological activity through electron-withdrawing effects.
- Methoxy and Methyl Substituents : Influence solubility and interaction with biological macromolecules.
The compound appears as a yellow crystalline solid and has the molecular formula CHNOS.
Anticancer Activity
Research indicates that 5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate exhibits anticancer properties through various mechanisms:
- Enzyme Inhibition : The isothiocyanate group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzymes involved in cancer progression. Studies have shown that such compounds can inhibit key enzymes related to tumor growth.
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC values suggest effective inhibition of bacterial growth, making it a potential candidate for developing new antimicrobial agents.
- Biofilm Formation Inhibition : The compound demonstrated significant ability to inhibit biofilm formation, which is critical in treating chronic infections.
The biological activity of 5-Methoxy-2-methyl-4-nitrophenyl isothiocyanate can be attributed to its ability to react with thiol groups in proteins, leading to:
- Covalent Modification : This alters protein function and can lead to enzyme inhibition.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several studies have highlighted the potential of isothiocyanates in clinical applications:
- A study demonstrated that derivatives of isothiocyanates showed promising results in inhibiting cancer cell growth by targeting specific molecular pathways involved in tumorigenesis .
- Another research project focused on the synthesis of similar compounds and their evaluation against various cancer cell lines, confirming the efficacy of isothiocyanates in reducing cell viability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiocyanate derivatization. For example, thiocarbanilide derivatives can be treated with reagents like phosphorus pentoxide or acetic anhydride to form isothiocyanates . Optimization includes adjusting catalysts (e.g., copper sulfate or zinc sulfate), solvent polarity (DMF or ethanol), and temperature (reflux vs. room temperature). Reaction progress can be monitored via TLC or FT-IR for thiocyanate group formation (ν~C=S~ ~1200–1400 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.3 ppm) and carbons (δ 112–160 ppm) to confirm substitution patterns .
- IR Spectroscopy : Detect key functional groups (C=S at ~1250 cm⁻¹, NO~2~ at ~1520 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 539 for analogous compounds) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer : Store below -20°C in amber vials under inert gas (N~2~ or Ar) to prevent hydrolysis or oxidation. Purity should be verified periodically via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What experimental strategies are used to study this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Track reaction rates with amines or thiols using UV-Vis spectroscopy (λ~max~ shifts upon adduct formation) .
- Regioselectivity Analysis : Compare product distributions (HPLC or GC-MS) under varying conditions (pH, solvent polarity). For example, polar aprotic solvents like DMF favor nucleophilic attack at the thiocyanate group .
Q. How can computational modeling predict interactions between this compound and biomolecules like human serum albumin (HSA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to HSA’s Sudlow sites, prioritizing hydrophobic and π-π interactions .
- MD Simulations : Analyze stability of complexes (RMSD < 2 Å over 100 ns trajectories) and free energy changes (MM-PBSA calculations) .
- Experimental Validation : Confirm computational results via fluorescence quenching (ΔF/F~0~ vs. concentration) or isothermal titration calorimetry (ITC) .
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with acetyl groups) and test antimicrobial efficacy via MIC/MBC assays against S. aureus and E. coli .
- Electrophilicity Analysis : Calculate Hammett σ constants to correlate substituent effects with reactivity .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., varying IC~50~ values)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, applying weighted Z-scores to account for assay variability (e.g., MTT vs. resazurin assays) .
- Standardized Protocols : Use OECD guidelines for cytotoxicity testing (e.g., fixed exposure times, controlled cell passage numbers) .
Data Contradiction Analysis
Q. Why do studies report divergent antimicrobial activities for structurally similar isothiocyanates?
- Methodological Answer : Variations arise from differences in:
- Test Strains : S. aureus (Gram-positive) often shows higher sensitivity due to membrane composition vs. E. coli (Gram-negative) .
- Compound Solubility : Use DMSO or cyclodextrin carriers to improve bioavailability in aqueous media .
- Endpoint Metrics : Compare MIC (growth inhibition) vs. MBC (bactericidal effect) to clarify mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
